![molecular formula C10H14ClN B3167225 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride CAS No. 91817-66-2](/img/structure/B3167225.png)
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride
Overview
Description
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride, also known as 2,3-Dihydro-1H-inden-2-yl(methyl)amine hydrochloride, is an organic compound . It is an amino organic compound that can be used as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCl.CNC1Cc2ccccc2C1
. The InChI key is HXNHHRJNFKMLPP-UHFFFAOYSA-N
. The empirical formula is C10H14ClN
and the molecular weight is 183.68
. Physical And Chemical Properties Analysis
This compound is a solid . It has a molecular weight of183.68
. The empirical formula is C10H14ClN
. The InChI key is HXNHHRJNFKMLPP-UHFFFAOYSA-N
.
Scientific Research Applications
Antiviral Activity
Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were reported as antiviral agents with inhibitory activity against influenza A .
Anti-inflammatory Activity
Indole derivatives also possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have been found to exhibit anticancer activities . This suggests that they could be developed into therapeutic agents for various types of cancer.
Antimicrobial Activity
Indole derivatives have demonstrated antimicrobial activities . This means they could be used in the development of new antibiotics or other antimicrobial drugs.
Antitubercular Activity
Indole derivatives have shown antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Alzheimer’s Disease Treatment
2,3-dihydro-1H-inden-1-ones, a similar compound to the one , have been evaluated as potential treatments for Alzheimer’s disease . They were designed as dual PDE4/AChE inhibitors, which could improve cognitive and memory function .
Antioxidant Activity
Imidazole containing compounds, which are structurally similar to indole, have been evaluated for their antioxidant activity . This suggests potential applications in conditions where oxidative stress plays a role.
Antidiabetic Activity
Indole derivatives have shown antidiabetic activities . This suggests potential applications in the treatment of diabetes.
Mechanism of Action
Target of Action
It is structurally related to amphetamine , a well-known stimulant that primarily targets the central nervous system.
Mode of Action
As a cyclic amine structurally related to amphetamine , 2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride likely interacts with its targets in a similar manner. Amphetamines typically work by increasing the release and blocking the reuptake of certain neurotransmitters, such as dopamine, norepinephrine, and serotonin. This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to prolonged and intensified signal transmission.
properties
IUPAC Name |
2-methyl-1,3-dihydroinden-2-amine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N.ClH/c1-10(11)6-8-4-2-3-5-9(8)7-10;/h2-5H,6-7,11H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXMFTYGEDPPFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-2,3-dihydro-1H-inden-2-amine hydrochloride | |
CAS RN |
91817-66-2 | |
Record name | 2-Methyl-2.3-dihydro-1H-inden-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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